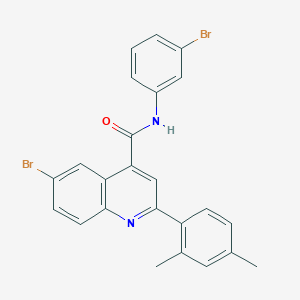![molecular formula C13H8BrClN2O3S B445633 5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B445633.png)
5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide is a complex organic compound that features a combination of bromine, chlorine, benzodioxole, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide typically involves the following steps:
Condensation Reaction: The brominated benzodioxole derivative is then reacted with 6-chloro-2-thiophenecarbohydrazide under appropriate conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of new materials with unique electronic properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1,3-benzodioxole and its derivatives share structural similarities with 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-thiophenecarbohydrazide, are also similar.
Uniqueness
The uniqueness of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide lies in its combination of bromine, chlorine, benzodioxole, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H8BrClN2O3S |
|---|---|
Poids moléculaire |
387.64g/mol |
Nom IUPAC |
5-bromo-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H8BrClN2O3S/c14-12-2-1-11(21-12)13(18)17-16-5-7-3-9-10(4-8(7)15)20-6-19-9/h1-5H,6H2,(H,17,18)/b16-5+ |
Clé InChI |
UIAAZOHQFCADIT-FZSIALSZSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(S3)Br)Cl |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(S3)Br)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(S3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 2-[(cyclobutylcarbonyl)amino]-4-(4-cyclohexylphenyl)-3-thiophenecarboxylate](/img/structure/B445550.png)
![methyl 2-[(3-{5-nitro-2-furyl}acryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445551.png)
![Propyl 4-(2-chlorophenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B445553.png)

![Isopropyl 4-(4-sec-butylphenyl)-2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B445561.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B445562.png)
![5-bromo-N-(4-{N-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B445563.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B445565.png)
![4-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B445567.png)

![2,2-dibromo-1-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445570.png)
![2-Chloro-1-(chloromethyl)ethyl 3-{[(7-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B445571.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B445572.png)

